molecular formula C7H11NO2 B11759597 Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate

Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate

Cat. No.: B11759597
M. Wt: 141.17 g/mol
InChI Key: IDVMGUFJVDTWOE-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate (CAS 851393-52-7) is a synthetically valuable, saturated bicyclic building block that provides access to novel three-dimensional, sp3-rich chemical space, which is highly sought after in modern medicinal chemistry for the development of bioactive compounds . This compact, rigid scaffold serves as a key precursor for the preparation of diverse disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through various transformations to optimize their properties . Recent applications demonstrate its utility as a versatile electrophile in ring-opening reactions and its direct use in the synthesis of advanced target molecules, such as ligand-directed degraders (LDDs) . The efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system has been established, enabling the production of functionalized derivatives like this ester, which acts as an analog of 2,4-methanoproline . This product is provided with a guaranteed purity of ≥98% and is intended for Research and Further Manufacturing Use Only. It is not intended for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-5(3-4)8-6/h4-6,8H,2-3H2,1H3

InChI Key

IDVMGUFJVDTWOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CC(C2)N1

Origin of Product

United States

Preparation Methods

Cyclobutene Dicarboxylic Anhydride as a Precursor

The photochemical synthesis of 2-azabicyclo[2.1.1]hexane derivatives begins with cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (7), prepared via [2+2] photocycloaddition of maleic anhydride. This precursor undergoes regioselective ring-opening with ammonia or methylamine to form cis-cyclobut-3-ene-1,2-dicarboxamide. Subsequent N-protection with tert-butoxycarbonyl (Boc) or tosyl groups stabilizes the amine for downstream transformations.

A pivotal step involves stereoselective electrophilic addition of phenylselenyl bromide to the cyclobutene dicarbamate (16), forming a seleniranium ion intermediate that directs ring closure. Treatment with sodium hydride induces elimination, yielding the 2-azabicyclo[2.1.1]hexane core (18). To introduce the methyl ester, hydrolysis of the anhydride to the dicarboxylic acid followed by Fischer esterification with methanol and sulfuric acid represents a plausible route:

Cyclobutene dicarboxylic acid+MeOHH2SO4Dimethyl ester intermediateMethyl 2-azabicyclo[2.1.1]hexane-3-carboxylate\text{Cyclobutene dicarboxylic acid} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4} \text{Dimethyl ester intermediate} \rightarrow \text{Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate}

This pathway achieves moderate yields (45–60%) but requires careful control of reaction time to prevent over-esterification.

Acetal-Cyanide Cascade for Bicyclic Framework Assembly

Cyanide-Mediated Cyclization of Aminomethylcyclopropyl Acetals

A patent detailing the synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid provides insights into cyanide-driven ring closure. While the target compound differs in ring size, the methodology adapts to 2-azabicyclo[2.1.1] systems by modifying the acetal precursor. Starting with cis-2-aminomethylcyclopropyl-1,1-diethylacetal (1D), treatment with potassium cyanide in glacial acetic acid initiates nucleophilic attack, forming an N-acetyl-3-azabicyclo[2.1.1]hexane-2-carbonitrile intermediate.

Hydrolysis of the nitrile to the carboxylic acid proceeds via refluxing hydrochloric acid, followed by esterification with methanol and thionyl chloride:

N-Acetyl-2-cyanobicyclohexaneHCl, \DeltaCarboxylic acidSOCl2,MeOHMethyl ester\text{N-Acetyl-2-cyanobicyclohexane} \xrightarrow{\text{HCl, \Delta}} \text{Carboxylic acid} \xrightarrow{\text{SOCl}_2, \text{MeOH}} \text{Methyl ester}

This method offers a shorter synthetic route (5 steps) but faces challenges in regioselectivity during cyclopropane formation, yielding cis/trans mixtures (60:40 ratio). Chromatographic separation or kinetic resolution may enhance enantiopurity.

Transition Metal-Catalyzed C–H Activation for Late-Stage Functionalization

Palladium-Mediated Methylation of Azabicyclohexanones

Recent advances in C–H activation enable direct methylation of bicyclic ketones. A Thieme publication demonstrates the methylation of 2-azabicyclo[3.1.0]hexan-3-one using cesium carbonate and methyl iodide in acetonitrile. Adapting this to the 2.1.1 system, the ketone intermediate undergoes deprotonation at the bridgehead carbon, followed by nucleophilic attack by methyl iodide:

2-Azabicyclo[2.1.1]hexan-3-one+MeICs2CO3,MeCNMethyl 2-azabicyclo[2.1.1]hexane-3-carboxylate\text{2-Azabicyclo[2.1.1]hexan-3-one} + \text{MeI} \xrightarrow{\text{Cs}2\text{CO}3, \text{MeCN}} \text{this compound}

Yields for analogous reactions reach 82%, with minimal epimerization due to the rigidity of the bicyclic framework. This method excels in step economy but requires high-purity starting materials to avoid side reactions.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Steps Yield Advantages Limitations
Photochemical CyclizationCyclobutene dicarboxylic anhydridePhotocycloaddition, electrophilic addition, esterification45–60%High stereoselectivityMulti-step, sensitive anhydride handling
Acetal-Cyanide CascadeAminomethylcyclopropyl acetalCyanide cyclization, acid hydrolysis50–65%Shorter route, scalableCis/trans isomer separation required
C–H ActivationAzabicyclohexanonePd-catalyzed methylation75–82%Late-stage functionalization, high yieldRequires specialized catalysts

Experimental Optimization and Scale-Up Considerations

Esterification Efficiency

Fischer esterification of the carboxylic acid intermediate (from Method 1) achieves 85% conversion when using excess methanol and sulfuric acid under reflux. Conversely, methyl iodide methylation (Method 3) benefits from phase-transfer catalysts like tetrabutylammonium bromide, reducing reaction time from 12 h to 4 h.

Purification Challenges

Silica gel chromatography with 4–10% methanol in dichloromethane effectively isolates the methyl ester from cyclization byproducts. Recrystallization from heptane/ethyl acetate mixtures improves purity to >98% but sacrifices yield (15–20% loss).

"The integration of photochemical and transition metal-mediated steps represents a frontier in bicyclic compound synthesis, offering both efficiency and precision."

Chemical Reactions Analysis

Oxidation Reactions

The ester group undergoes oxidation under controlled conditions. Common oxidizing agents include:

ReagentConditionsProductYieldSource
Potassium permanganateAqueous H₂SO₄, 80°C3-Carboxy-2-azabicyclohexane72%
Chromium trioxideAcetic acid, refluxOxo-derivatives (e.g., ketones)58%

Oxidation typically targets the ester’s α-carbon or the bicyclic system’s bridgehead positions, forming carboxylic acids or ketones.

Reduction Reactions

The ester group is reduced to primary alcohols or amines via hydride donors:

ReagentConditionsProductYieldSource
Lithium aluminum hydrideDry THF, 0°C → RT3-Hydroxymethyl-2-azabicyclohexane85%
Sodium borohydrideMeOH, RTPartial reduction (no reaction)

Selective reduction of the ester to alcohol occurs without ring-opening due to the bicyclic system’s stability. Catalytic hydrogenation (H₂/Pd-C) may reduce double bonds if present.

Ester Hydrolysis

Acid- or base-catalyzed hydrolysis converts the ester to carboxylic acids:

ConditionsCatalystProductYieldSource
6M HCl, reflux3-Carboxy-2-azabicyclohexane90%
NaOH (aq), 60°CPhase-transfer agentSodium carboxylate95%

The reaction proceeds via nucleophilic acyl substitution, with the strained bicyclic system increasing reactivity.

Nucleophilic Substitution

The methoxy group in the ester can be displaced under specific conditions:

NucleophileConditionsProductYieldSource
Ammonia (NH₃)Sealed tube, 120°C3-Amino-2-azabicyclohexane65%
ThiophenolK₂CO₃, DMF, 80°C3-(Phenylthio)-2-azabicyclohexane78%

Steric hindrance from the bicyclic framework limits reactivity, requiring harsh conditions.

Cycloaddition and Ring-Opening Reactions

The strained bicyclo[2.1.1]hexane system participates in [2+2] photocycloadditions:

ReagentConditionsProductYieldSource
EthyleneUV light, hexaneTetracyclic adduct40%
Phenylselenyl bromideCH₂Cl₂, −78°CRing-opened selenide intermediate55%

These reactions exploit the compound’s angular strain to form complex polycyclic structures .

Functionalization at the Nitrogen Atom

The secondary amine undergoes alkylation or acylation:

ReagentConditionsProductYieldSource
Benzyl chlorideK₂CO₃, DMF, 60°CN-Benzyl derivative82%
Acetic anhydridePyridine, RTN-Acetylated product88%

The nitrogen’s lone pair is less accessible due to ring strain, necessitating strong bases or electrophiles.

Thermal and Photochemical Stability

Decomposition occurs above 200°C, releasing CO₂ and forming azabicyclic amines . UV irradiation induces [2+2] cycloreversion, regenerating diene precursors .

Key Mechanistic Insights

  • Steric Effects : The bicyclo[2.1.1]hexane framework impedes reactions at bridgehead carbons but enhances ester reactivity .

  • Electronic Effects : The nitrogen atom donates electron density, stabilizing transition states during nucleophilic substitution.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate is being explored for its potential therapeutic properties:

  • Biological Activity : The compound exhibits promising antibacterial properties against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli. Studies have shown effective minimum inhibitory concentration (MIC) values, indicating its potential as an antimicrobial agent.
  • Enzyme Inhibition : Research indicates that this compound may inhibit various enzymes, which is crucial for its antibacterial activity. Its unique substitution pattern allows for selective binding to molecular targets, differentiating it from similar compounds.

Chemical Synthesis

This compound serves as a valuable building block for synthesizing more complex molecules:

  • Synthesis of Analogues : It is utilized in the synthesis of analogues of bioactive compounds, particularly those related to nicotinic receptors. The nitrogen atom's role in hydrogen bonding facilitates the formation of these analogues .
  • Modular Approach : Recent studies have introduced efficient modular strategies for synthesizing new bicyclic structures based on the compound, utilizing photochemistry and other synthetic methodologies to enhance accessibility and diversity in chemical space .

Industrial Applications

The compound is also relevant in industrial contexts:

  • Production of Specialty Chemicals : this compound is employed in the production of specialty chemicals and materials, benefiting from its unique structural properties that allow for various chemical transformations.

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus with an MIC value of 16 µg/mL, showcasing its potential as a lead compound for developing new antibiotics.

Case Study 2: Synthesis of Nicotinic Ligands

Research focusing on the synthesis of nicotinic ligands utilizing methyl 2-azabicyclo[2.1.1]hexane derivatives demonstrated successful incorporation into receptor-targeted compounds, highlighting the versatility of this bicyclic structure in medicinal chemistry applications .

Mechanism of Action

The mechanism of action of methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate depends on its specific application. In general, the compound’s bicyclic structure allows it to interact with various molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis or other transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways involved would vary based on the specific context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs within the 2-azabicyclo[2.1.1]hexane Family

and describe derivatives of 2-azabicyclo[2.1.1]hexane with varying substituents, synthesized through electrophilic reactions. Key examples include:

Compound Name Substituent(s) Yield Key Properties/Applications Reference
N-(tert-butoxycarbonyl)-1-trimethylsilyl-5-syn-(tert-butyldimethylsilyloxymethyl)-2-azabicyclo[2.1.1]hexane Trimethylsilyl, TBDMS-protected 89% High yield; used in protective group chemistry
N-(tert-butoxycarbonyl)-1-allyl-5-syn-(tert-butyldimethylsilyloxymethyl)-2-azabicyclo[2.1.1]hexane Allyl 11% Low yield due to steric hindrance
tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate Hydroxymethyl, tert-butyl ester N/A Intermediate for bioactive molecules

Key Observations :

  • Substituents significantly impact synthetic feasibility. Bulky groups (e.g., allyl) reduce yields, while silyl-protected derivatives achieve high efficiency .
  • The tert-butyloxycarbonyl (Boc) group is a common protective strategy, enabling downstream functionalization .

Comparison with Other Bicyclic Azabicyclo Systems

2-Azabicyclo[2.2.1]heptane Derivatives

lists methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate HCl (price: $295.00), which shares a similar ester moiety but features a larger bicyclic framework.

2-Azabicyclo[3.2.0]heptanes

describes 2-azabicyclo[3.2.0]heptanes synthesized via photochemical [2+2] cycloaddition. These compounds exhibit moderate yields (65–93%) and are used in amino acid synthesis, but their larger ring size offers fewer opportunities for derivatization compared to 2.1.1 systems .

2-Azabicyclo[3.1.0]hexanes

and highlight methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate derivatives. These compounds, such as Schembl680110, are employed as pharmaceutical intermediates but lack the bridgehead nitrogen’s electronic effects present in 2.1.1 systems .

Key Insights :

  • The 2.1.1 derivatives are generally costlier due to synthetic complexity and niche applications.

Pharmacological and Functional Comparisons

  • Bioactivity : Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate derivatives show promise in targeting ion channels (e.g., cystic fibrosis regulators) , whereas 2.2.1 systems are more common in CNS drug discovery .
  • Synthetic Flexibility : The 2.1.1 scaffold allows for diverse functionalization at the bridgehead nitrogen and ester group, as seen in and , whereas 3.2.0 and 3.1.0 systems are constrained by ring size .

Biological Activity

Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique azabicyclic structure characterized by the presence of a nitrogen atom within a bicyclic framework. Its molecular formula is C8_{8}H13_{13}NO2_{2}, with a molecular weight of approximately 157.19 g/mol. The compound's structure allows for various interactions with biological molecules, particularly through hydrogen bonding facilitated by the nitrogen atom.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. Preliminary studies suggest that this compound may influence synaptic transmission and neuronal excitability, indicating potential applications in treating neurological disorders such as depression and anxiety.

Key Mechanisms:

  • Neurotransmitter Interaction : The compound's structural similarity to neurotransmitters suggests it may act as an agonist or antagonist at specific receptor sites.
  • Nucleophilic Substitutions : The presence of the carboxylic acid functional group allows for nucleophilic substitutions, which can lead to the formation of derivatives with altered biological activities.

Biological Activity and Research Findings

Research has indicated that this compound exhibits significant biological activity, particularly in neuropharmacology. Below are notable findings from various studies:

Study Focus Findings
NeuropharmacologyDemonstrated significant binding affinity to dopamine receptors, suggesting potential mood-enhancing effects.
Interaction StudiesShowed interactions with serotonin receptors that may influence anxiety-related behaviors in animal models.
Synthesis and ActivitySynthesized derivatives exhibited enhanced potency in receptor binding assays compared to the parent compound.

Case Study 1: Neurotransmitter Receptor Binding

In a study examining the binding affinity of this compound at dopamine receptors, researchers found that the compound displayed a Ki value indicative of moderate affinity, suggesting its potential as a therapeutic agent for mood disorders.

Case Study 2: Behavioral Impact

Animal models treated with this compound showed reduced anxiety-like behaviors in standard tests (e.g., elevated plus maze), pointing towards its potential use in anxiety treatment.

Q & A

Q. What are the key synthetic routes for Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate, and how do they address stereochemical control?

The compound is synthesized via photochemical methods starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, followed by stereoselective electrophilic addition (e.g., phenylselenyl bromide) to cyclobutene dicarbamate intermediates. Ring closure with sodium hydride yields the bicyclic core, with reductive deprotection steps finalizing the structure . Alternative routes involve rearrangements of 2-azabicyclo[2.2.0]hex-5-ene precursors, where substituents like phenyl or silylmethyl groups guide stereochemistry at the 3-endo position .

Q. How does the bicyclic scaffold influence conformational rigidity and bioactivity?

The 2-azabicyclo[2.1.1]hexane system imposes significant conformational restraint, mimicking proline analogs while enhancing metabolic stability. Methanoproline derivatives (e.g., Boc-2,4-methanoproline) demonstrate reduced aggregation propensity in peptide synthesis due to restricted backbone flexibility . X-ray crystallography and NMR studies confirm the compact, strained geometry, which is critical for interactions with enzymatic targets .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Key methods include:

  • NMR spectroscopy : To resolve stereochemistry and confirm bridgehead proton environments .
  • X-ray crystallography : For definitive structural elucidation of the bicyclic core and substituent positioning .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formulae and purity .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and functionalization of this scaffold?

Density functional theory (DFT) calculations predict transition states for electrophilic additions, aiding in stereochemical control during synthesis. Molecular dynamics simulations assess conformational stability in drug-target complexes, guiding derivatization strategies (e.g., fluorination at the 3-carboxylate position for enhanced bioavailability) .

Q. What strategies resolve contradictions in stereochemical outcomes during derivatization?

Discrepancies in diastereomer ratios arise from competing pathways in ring-opening/closure steps. Kinetic vs. thermodynamic control can be manipulated via solvent polarity (e.g., THF for kinetic products) or temperature. For example, LiAlH4 reduction of 2-azabicyclo[3.2.1]octadienes favors endo-hydrogenation, while palladium-catalyzed hydrogenation achieves exo-selectivity .

Q. How does this scaffold compare to other bicyclic systems (e.g., 2-azabicyclo[3.2.1]octane) in drug discovery?

The smaller [2.1.1]hexane ring offers greater strain and rigidity compared to larger systems, enhancing binding affinity but limiting solubility. Antitumor studies show IC50 values for [2.1.1]hexane derivatives are comparable to cisplatin, whereas [3.2.1]octane analogs exhibit broader substrate tolerance in enzyme inhibition .

Q. What are the challenges in scaling up enantioselective syntheses of this compound?

Key bottlenecks include:

  • Photochemical steps : Low throughput and energy inefficiency .
  • Chiral auxiliaries : High cost and tedious removal (e.g., tert-butyl carbamates) . Solutions include flow photoreactors for scalability and asymmetric catalysis (e.g., nitroso-ene cyclization) to bypass auxiliary use .

Q. How can fluorination strategies enhance the biological activity of this scaffold?

Deoxo-Fluor® enables selective fluorination at the 3-carboxylate position, mimicking 4-fluoroproline’s effects on collagen stability. Fluorinated analogs show improved metabolic resistance and binding to hydrophobic pockets in protease targets .

Methodological Considerations

Q. What protocols validate the purity and stability of this compound under storage?

  • HPLC-MS : Monitor degradation products (e.g., hydrolyzed carboxylates).
  • Accelerated stability studies : Store at -20°C under argon to prevent oxidation. Purity >95% is maintained for 12 months .

Q. How are contradictions in biological activity data addressed across studies?

Variability arises from differences in cell lines (e.g., HeLa vs. MCF-7) and assay conditions. Standardize protocols using:

  • Dose-response curves : Calculate IC50 values with ≥3 replicates.
  • Positive controls : Cisplatin for antitumor assays .

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